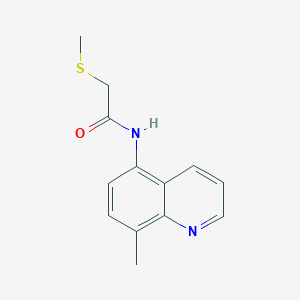
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide, also known as MSAQ, is a novel compound with potential therapeutic applications. This compound has gained significant attention due to its unique chemical structure and promising pharmacological properties.
科学的研究の応用
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has also been found to possess antimicrobial activity against several strains of bacteria and fungi. Additionally, N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
作用機序
The mechanism of action of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide is not yet fully understood. However, studies have shown that N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of proteins involved in cell survival pathways. N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Furthermore, N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to their death.
Biochemical and Physiological Effects:
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide can induce oxidative stress in cancer cells, leading to their death. N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has also been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of cancer cell growth. Additionally, N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been found to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to their death.
実験室実験の利点と制限
One of the major advantages of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide is its potent anticancer and antimicrobial activity. This makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide and its potential side effects.
将来の方向性
There are several future directions for the research and development of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide. One direction is the optimization of the synthesis method to improve yield and purity. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide in vivo. Furthermore, the potential use of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide in combination with other anticancer or antimicrobial agents should be explored. Additionally, further studies are needed to fully understand the mechanism of action of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide and its potential side effects.
合成法
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide can be synthesized through a multistep process involving the reaction of 8-methylquinoline-5-carboxylic acid with thionyl chloride to form 8-methylquinoline-5-carbonyl chloride. This intermediate is then reacted with methyl mercaptan and sodium acetate to form N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide. The synthesis of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been optimized to ensure high yield and purity.
特性
IUPAC Name |
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-5-6-11(15-12(16)8-17-2)10-4-3-7-14-13(9)10/h3-7H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFZWMIRLOTXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)CSC)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)

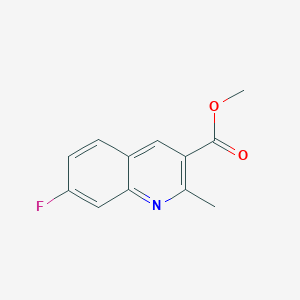
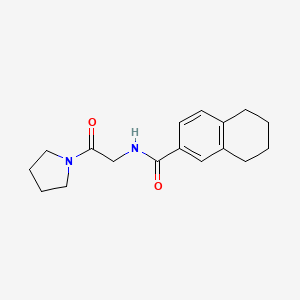
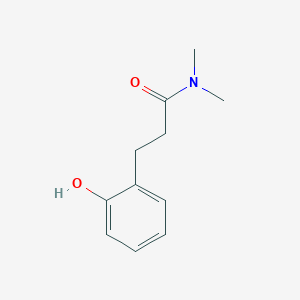
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)

![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)

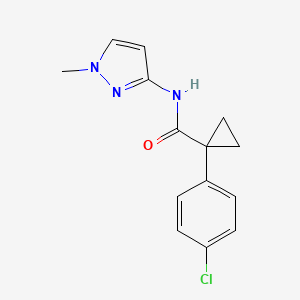
![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)

